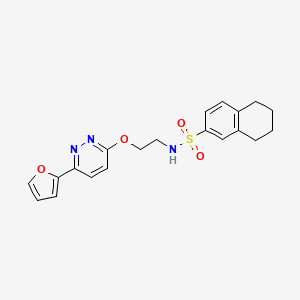

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic sulfonamide derivative characterized by a pyridazine core substituted with a furan-2-yl group and a 5,6,7,8-tetrahydronaphthalene sulfonamide moiety. The pyridazine ring, a nitrogen-containing heterocycle, may enhance binding affinity through hydrogen bonding or π-π interactions, while the tetrahydronaphthalene group likely contributes to lipophilicity and blood-brain barrier penetration.

Properties

IUPAC Name |

N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c24-28(25,17-8-7-15-4-1-2-5-16(15)14-17)21-11-13-27-20-10-9-18(22-23-20)19-6-3-12-26-19/h3,6-10,12,14,21H,1-2,4-5,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVIQIZLCSYSML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with potential biological activities. Its unique structural features, including a furan ring and a pyridazine moiety, suggest that it could interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is likely mediated through its interaction with specific enzymes and proteins. The furan ring may act as an electrophile, while the pyridazine nitrogen could participate in hydrogen bonding or coordination with metal ions in enzymes.

Antimicrobial Activity

Research indicates that compounds containing furan and pyridazine rings often exhibit antimicrobial properties. The presence of these heterocycles can enhance the ability to disrupt bacterial cell walls or inhibit essential enzymes. Studies have shown that related compounds demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural components may also contribute to anticancer activity. Pyridazine derivatives have been reported to inhibit cancer cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues. This inhibition could lead to reduced inflammation in various conditions.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including those with furan and pyridazine moieties. Results indicated that these compounds displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth with IC50 values below 20 µM for certain lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

- Anti-inflammatory Mechanism : Research involving animal models showed that administration of similar sulfonamide compounds resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential use in treating inflammatory diseases .

Data Table

Comparison with Similar Compounds

Structural Features

Functional and Pharmacological Implications

- Sulfonamide vs.

- Heterocyclic Cores : The pyridazine ring in the target compound offers two adjacent nitrogen atoms, which could facilitate interactions with metal ions or polar residues in enzyme active sites. In contrast, benzothiazole derivatives in the patent feature a sulfur-containing heterocycle, which may improve metabolic stability.

- Substituent Effects :

- The trifluoromethyl group in the patent compounds enhances lipophilicity and electron-withdrawing properties, possibly improving membrane permeability and resistance to oxidative metabolism .

- The furan-2-yl group in the target compound introduces aromaticity and mild polarity, balancing solubility and binding affinity.

- Methoxy substituents in the patent compounds (e.g., 3,4,5-trimethoxyphenyl) may modulate steric and electronic effects, affecting receptor binding kinetics.

Research Findings and Limitations

- No direct pharmacological data for the target compound is available in the provided evidence. Comparisons are based on structural and functional analogies.

- The patent compounds demonstrate the importance of trifluoromethyl and methoxy groups in optimizing pharmacokinetics, a principle that may extend to the target compound’s design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.